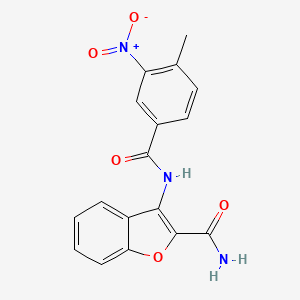

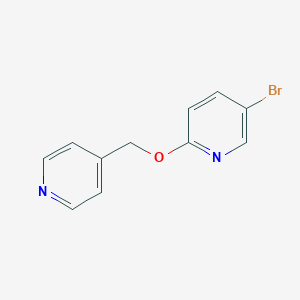

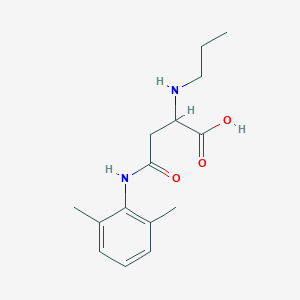

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” is a complex organic compound. It’s not widely described in the literature, but it’s likely to share some properties with other benzofuran derivatives .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves palladium-catalyzed cross-coupling reactions . A new synthesis method for a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one .Chemical Reactions Analysis

Benzofuran derivatives, including “this compound”, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Regioselective Synthesis : The compound of interest, 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide, can be related to the broader category of benzofuran-3-carboxamides. A novel methodology employing In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition has been developed for synthesizing diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity and good yields. This approach is significant for producing biologically-active molecules, suggesting potential for the synthesis of compounds like this compound (L. Xia & Y. R. Lee, 2014).

Functionalization and Reactivity : Research into bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, which are analogues to the compound , demonstrates the potential for creating fluorescent products through specific chemical transformations. This highlights the chemical versatility and potential applications in sensing or imaging technologies involving similar compounds (Y. Nishida et al., 2005).

Biological Activity and Applications

Cholinesterase Inhibition : Benzofuran-2-carboxamide derivatives have been synthesized and evaluated as cholinesterase inhibitors. Some compounds in this category have shown significant inhibitory activity, suggesting potential therapeutic applications for diseases characterized by cholinesterase dysfunction, such as Alzheimer's (Fahimeh Abedinifar et al., 2018).

Antimicrobial and Anti-inflammatory Activities : A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been developed, showing promising antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. This indicates the potential of this compound derivatives in therapeutic and antioxidant applications (A. Lavanya et al., 2017).

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Studies on benzofuran-7-carboxamides have identified them as novel scaffolds for PARP-1 inhibitors. This is relevant for developing treatments for cancer and other diseases where PARP-1 plays a critical role (Sunkyung Lee et al., 2012).

Orientations Futures

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could focus on exploring the biological activities of “3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” and its potential applications in medicine.

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are often used in the design of drugs and are present in many biologically active natural products .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Biochemical Pathways

Benzofuran compounds have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Analyse Biochimique

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the benzofuran derivative.

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-9-6-7-10(8-12(9)20(23)24)17(22)19-14-11-4-2-3-5-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNDXVSPSDPJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)

![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)

![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)

![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)